1H-Benzimidazole-5-carbaldehyde
Overview
Description
1H-Benzimidazole-5-carbaldehyde is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This family is characterized by the fusion of benzene and imidazole rings. The specific compound, 1H-Benzimidazole-5-carbaldehyde, contains an aldehyde functional group at the fifth position of the benzimidazole ring system.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles have been synthesized by the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which could be related to the synthesis of 1H-Benzimidazole-5-carbaldehyde derivatives . Another relevant synthesis method involves the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to produce 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes . These methods highlight the versatility of aldehydes in forming benzimidazole compounds through condensation and coupling reactions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and diverse. For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been determined by X-ray crystallography, providing insights into the geometric parameters of such compounds . Additionally, the synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives have been studied, revealing the influence of substituents on the dihedral angles between the benzimidazole and naphthalene ring systems . These studies contribute to the understanding of the molecular structure of benzimidazole derivatives, including 1H-Benzimidazole-5-carbaldehyde.
Chemical Reactions Analysis
Benzimidazole-2-carbaldehyde has been shown to react with enamines to form various heterocyclic compounds, indicating the reactivity of the aldehyde group in such molecules . Furthermore, the reaction of 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids has been explored, leading to the formation of a library of compounds with potential anticancer activity . These reactions demonstrate the chemical versatility of the benzimidazole aldehyde group in synthesizing biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles exhibit intense fluorescence, which is significant for practical applications in the blue region of the spectrum . The lanthanide coordination polymers constructed with 1H-benzimidazole-2-carboxylic acid show characteristic luminescence emission bands, indicating the potential optical applications of these compounds . These properties are essential for understanding the behavior of benzimidazole derivatives in various applications, including 1H-Benzimidazole-5-carbaldehyde.
Scientific Research Applications
Synthesis of Fluorescent Compounds
1H-Benzimidazole-5-carbaldehyde is utilized in the synthesis of various fluorescent compounds. For instance, it has been used in creating 1-vinylpyrrole-benzimidazole ensembles, which exhibit strong fluorescence, particularly in the blue region. This suggests potential applications in areas like bioimaging and sensing technologies (Trofimov et al., 2009).
Biological Evaluation and DNA Interaction
In biological contexts, 1H-Benzimidazole-5-carbaldehyde derivatives have been explored for their cytotoxic potential. For example, β-carboline-benzimidazole conjugates have shown enhanced cytotoxic activity against various human cancer cell lines. These compounds have also been evaluated for their interaction with DNA, indicating potential uses in cancer therapy (Kamal et al., 2014).
Synthesis of Anticancer Agents
Derivatives of 1H-Benzimidazole-5-carbaldehyde have been prepared and tested for their anticancer properties. For example, certain compounds synthesized from 1H-benzoimidazole-2-carbaldehyde exhibited moderate anticancer activity against specific cancer cell lines (Horishny et al., 2021).
Antiproliferative Activity
Some novel derivatives of 1H-Benzimidazole-5-carbaldehyde have been synthesized and shown to possess antiproliferative activity against cancer cell lines, suggesting their potential in cancer treatment (Ashok et al., 2020).
Development of DNA Topoisomerase Inhibitors
1H-Benzimidazole derivatives have been identified as inhibitors of mammalian type I DNA topoisomerases. These compounds, having varied electronic characteristics at position 5, have shown potential in the development of new therapeutic agents targeting DNA topoisomerases (Alpan et al., 2007).
Tubulin-Targeting Agents
1H-Benzimidazole-2-yl hydrazones have been synthesized and studied for their anthelmintic activity and antiproliferative activity against breast carcinoma cells. These compounds show promise in targeting tubulin, a critical component in cell division, indicating potential applications in antiparasitic and anticancer therapies (Anichina et al., 2021).
Safety And Hazards
Future Directions
Recent advances in the synthesis of substituted imidazoles, including 1H-Benzimidazole-5-carbaldehyde, have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse range of applications .
properties
IUPAC Name |
3H-benzimidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHVVTYAHQOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434048 | |
Record name | 1H-Benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-5-carbaldehyde | |
CAS RN |
58442-17-4 | |
Record name | 1H-Benzimidazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58442-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.